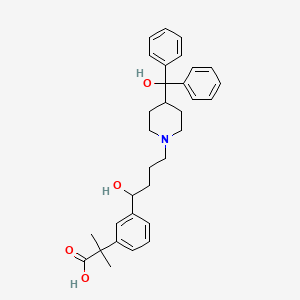
Bifendate Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bifendate Impurity A is an impurity of bifendate . It plays a crucial role in the clinical therapy of various complex hepatic pathologies .
Synthesis Analysis
Bifendate derivatives bearing 6,7-dihydro-dibenzo[c,e]azepine scaffold were synthesized and evaluated as P-gp-medicated multidrug resistance (MDR) reversal agents . The structures of the impurities were identified based on chromatographic, spectrometric data, and plausible chemical transformation mechanism .Molecular Structure Analysis
The differences in molecular conformation, intermolecular interaction, and crystal packing arrangement for the polymorphs were determined . The rotation of single bonds resulted in different orientations for the biphenyl, methyl ester, and methoxyl groups .Chemical Reactions Analysis
Bifendate exhibits polycrystalline mode phenomena with 2 polymorphs reported (forms A and B) . Single crystals of the known crystalline form B and 3 new crystallosolvates involving bifendate solvated with tetrahydrofuran ©, dioxane (D), and pyridine (E) in a stoichiometric ratio of 1:1 were obtained .Physical And Chemical Properties Analysis
Bifendate Impurity A has a molecular formula of C18H14O8 and a molecular weight of 358.31 . It is a solid substance .Applications De Recherche Scientifique
Bifendate's Impact on Hepatic Steatosis
Bifendate has been studied for its therapeutic effects, particularly in models of hypercholesterolemia-induced hepatic steatosis. Research indicates that bifendate can significantly decrease hepatic levels of total cholesterol and triglycerides in mice with experimentally induced hypercholesterolemia, without affecting serum lipid levels. This suggests bifendate's potential utility in managing liver lipid content and addressing hepatic steatosis, highlighting its specific application beyond its impurities (Pan et al., 2006).
Bifendate Polymorphism and Crystallography
The study of bifendate polymorphism through X-ray crystallography reveals its complex crystalline nature, including different forms and how they interact with various solvents. This research aids in understanding the physical and chemical properties of bifendate, which is crucial for its formulation and therapeutic efficacy. The identification of four polymorphs (Forms A, B, C, and D) sheds light on the molecular conformations and interactions that define bifendate's stability and solubility, essential factors in its pharmaceutical applications (Nie et al., 2016).
Enhancing Bifendate's Bioavailability
A notable study investigated the use of supercritical carbon dioxide (ScCO2) technology to enhance the dissolution rate and oral bioavailability of bifendate. By creating a silica-supported solid dispersion of bifendate, researchers were able to improve its in vitro dissolution rate significantly, demonstrating a potential method for increasing the bioavailability of bifendate in therapeutic applications. This study provides a foundation for future research into optimizing bifendate formulations for improved patient outcomes (Cai et al., 2016).
Pharmacokinetic Evaluation
The development of sensitive and specific methods for bifendate determination in human plasma has facilitated pharmacokinetic and bioequivalence studies, crucial for understanding bifendate's absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are essential for optimizing dosing regimens and ensuring the efficacy and safety of bifendate-based therapies (Zhou et al., 2006).
Impurity Characterization in Bifendate
While the focus on "Bifendate Impurity A" is limited, the broader context of impurity analysis in pharmaceuticals, including bifendate, underscores the importance of identifying and characterizing impurities to ensure drug safety and efficacy. Techniques such as HPLC-DAD and GC/MS are employed to detect and characterize impurities, providing insights into the purity of bifendate formulations and guiding quality control processes (Kannoujia et al., 2020).
Mécanisme D'action
Target of Action
Bifendate Impurity A, an impurity of bifendate, is primarily targeted towards the liver . Bifendate, a synthetic compound derived from traditional Chinese medicine, exhibits protective and regenerative properties in the liver . It is primarily used to treat liver-related conditions, including hepatitis and liver cirrhosis .
Mode of Action
The mechanism of action of Bifendate Impurity A is complex, involving multiple pathways and effects on various cellular processes . One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . By reducing lipid peroxidation, Bifendate Impurity A helps to protect liver cells from oxidative stress and subsequent damage .
Biochemical Pathways
Bifendate Impurity A affects several biochemical pathways. It enhances the activity of antioxidant enzymes, further bolstering its protective effects on the liver . It also modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .
Pharmacokinetics
Studies on bifendate, the parent compound, suggest that it can cause significant changes in serum and hepatic triglyceride levels . This suggests that Bifendate Impurity A may also have significant effects on lipid metabolism, which could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of Bifendate Impurity A’s action is the protection and regeneration of liver cells . By inhibiting lipid peroxidation and enhancing antioxidant activity, it helps to prevent cell damage and promote cell regeneration . This can aid in the recovery of liver function in patients with chronic liver diseases .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bifendate Impurity A involves the conversion of 4-phenyl-2-butanone to 4-hydroxy-3-phenylbutan-2-one, followed by the reduction of the ketone group to an alcohol using sodium borohydride. The final step involves the acetylation of the alcohol using acetic anhydride to yield Bifendate Impurity A.", "Starting Materials": [ "4-phenyl-2-butanone", "Sodium borohydride", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-phenyl-2-butanone to 4-hydroxy-3-phenylbutan-2-one", "4-phenyl-2-butanone is dissolved in methanol and water and cooled to 0°C. Sodium borohydride is added to the solution slowly. The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm up to room temperature. The mixture is then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-hydroxy-3-phenylbutan-2-one.", "Step 2: Reduction of the ketone group to an alcohol", "4-hydroxy-3-phenylbutan-2-one is dissolved in methanol and water and cooled to 0°C. Sodium borohydride is added to the solution slowly. The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm up to room temperature. The mixture is then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-hydroxy-3-phenylbutan-2-ol.", "Step 3: Acetylation of the alcohol using acetic anhydride", "4-hydroxy-3-phenylbutan-2-ol is dissolved in acetic anhydride and cooled to 0°C. A few drops of concentrated sulfuric acid are added to the solution and the mixture is stirred for 1 hour at 0°C. The mixture is then poured into ice-cold water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield Bifendate Impurity A." ] } | |
Numéro CAS |
1181519-47-0 |
Formule moléculaire |
C18H14O8 |
Poids moléculaire |
358.31 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



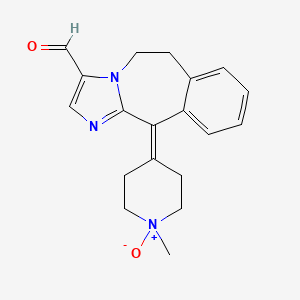
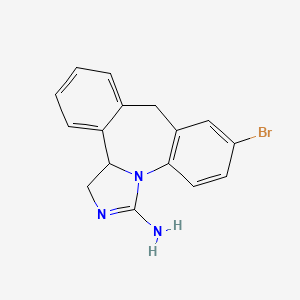



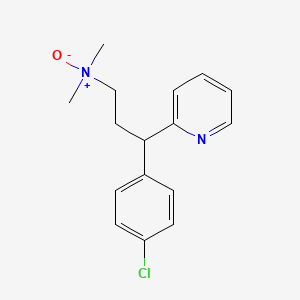

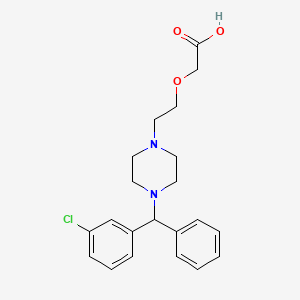

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

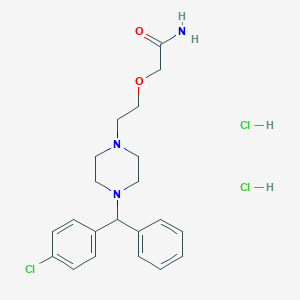
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
